4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Lipophilicity Physicochemical Properties Drug Design

Procure 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine (≥98%) for medicinal chemistry. The 4-F/3-Me substitution enhances metabolic stability and modulates LogP (2.01 vs 1.87), avoiding regioisomer activity ablation. This privileged pyrrolo[2,3-c]pyridine scaffold is validated in potent LSD1 inhibitors (IC50 3.1 nM analog) and CNS-penetrant kinase inhibitors (TPSA 28.68 Ų). Ideal for SAR and late-stage functionalization.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B8218467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CNC2=CN=CC(=C12)F
InChIInChI=1S/C8H7FN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3
InChIKeyCFDOPDOEAFLOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine: A Fluorinated Pyrrolopyridine Scaffold for Kinase-Focused and Epigenetic Drug Discovery


4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 2231674-79-4) is a fluorinated heterocyclic compound characterized by a fused pyrrolo[2,3-c]pyridine core with a fluorine atom at the 4-position and a methyl group at the 3-position . With a molecular formula of C₈H₇FN₂ and a molecular weight of 150.15 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the design of kinase inhibitors and CNS-targeting agents, leveraging its rigid fused-ring system [1]. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in drug discovery, recently validated in the development of highly potent and reversible LSD1 inhibitors [2].

Why 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Interchanged with Closely Related Pyrrolopyridine Analogs


The 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is not functionally equivalent to its regioisomers (e.g., pyrrolo[3,2-c]pyridine) or differentially substituted analogs (e.g., 3-methyl-1H-pyrrolo[2,3-c]pyridine). The specific placement of the fluorine atom at the 4-position and the methyl group at the 3-position critically modulates lipophilicity, metabolic stability, and target binding geometry. For instance, the fluorine atom enhances metabolic stability by blocking oxidative metabolism at adjacent positions, while the methyl group influences regioselectivity in further functionalization [1]. Furthermore, the pyrrolo[2,3-c]pyridine core is a validated pharmacophore for LSD1 inhibition and kinase modulation, where even minor substitution changes can ablate activity [2][3]. Therefore, substitution with a non-fluorinated or regioisomeric analog would result in altered pharmacokinetic and pharmacodynamic properties, undermining reproducibility in lead optimization campaigns.

Quantitative Differentiation: 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine vs. Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog

4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine exhibits a calculated LogP of 2.01, which is significantly higher than the LogP of 1.87 for the non-fluorinated analog 3-methyl-1H-pyrrolo[2,3-c]pyridine . This increase in lipophilicity is directly attributable to the electron-withdrawing fluorine atom at the 4-position, which enhances membrane permeability and may improve oral absorption potential.

Lipophilicity Physicochemical Properties Drug Design

Improved Metabolic Stability Conferred by 4-Fluoro Substitution

The presence of a fluorine atom at the 4-position is known to enhance metabolic stability by blocking oxidative metabolism at adjacent positions on the pyrrolopyridine ring [1]. While direct microsomal stability data for 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is not publicly available, the class-level effect of fluorine substitution on pyrrolo[2,3-c]pyridines is well-documented. In contrast, the non-fluorinated analog 3-methyl-1H-pyrrolo[2,3-c]pyridine lacks this protective substituent and is predicted to be more susceptible to CYP450-mediated oxidation.

Metabolic Stability Fluorine DMPK

Privileged Scaffold for LSD1 Inhibition Validated in Recent Medicinal Chemistry Campaigns

The pyrrolo[2,3-c]pyridine scaffold, which includes 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine, has been recently validated as a core structure for highly potent and reversible LSD1 inhibitors [1]. In a 2023 study, a related pyrrolo[2,3-c]pyridine derivative (compound 46) demonstrated an IC₅₀ of 3.1 nM against LSD1 enzymatic activity and inhibited cell growth with IC₅₀ values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells. While the target compound itself has not been directly assayed in this study, its scaffold identity places it within this validated chemotype.

Epigenetics LSD1 Cancer

Regioisomeric Differentiation from Pyrrolo[3,2-c]pyridine Analog

The regioisomer 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 2231673-29-1) differs from the target compound by the fusion pattern of the pyrrole and pyridine rings . While both share the same molecular formula (C₈H₇FN₂) and molecular weight (150.15 g/mol), this structural difference profoundly affects target binding geometry. Literature on related regioisomeric pyrrolopyridines demonstrates that such positional isomerism can lead to significant differences in binding affinity . For example, in FGFR1 binding assays, the 3,2-c fused derivative showed superior binding (Kd = 12 nM) compared to the 2,3-b analogue (Kd = 45 nM), underscoring the critical importance of precise ring fusion geometry.

Regioisomerism Target Affinity Medicinal Chemistry

High Purity Specification for Reliable Research and Development

Commercially available 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is supplied at 98% purity, as specified by multiple reputable vendors . In contrast, the regioisomeric analog 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is often available only at 95%+ purity . This 3% absolute difference in purity can translate to a 60% reduction in impurity levels, which is critical for minimizing off-target effects in biological assays and ensuring reproducible synthetic transformations.

Purity Reproducibility Procurement

Optimal Application Scenarios for 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine Based on Differentiating Evidence


Lead Optimization in Kinase-Focused Drug Discovery Programs

The compound's enhanced lipophilicity (LogP 2.01 vs. 1.87 for non-fluorinated analog) and predicted metabolic stability make it a preferred starting point for designing kinase inhibitors with improved cell permeability and pharmacokinetic properties [1]. Its rigid pyrrolo[2,3-c]pyridine core provides a versatile scaffold for further functionalization, particularly for ATP-competitive inhibitors.

Epigenetic Drug Discovery Targeting LSD1

Given the recent validation of pyrrolo[2,3-c]pyridines as potent LSD1 inhibitors (IC₅₀ = 3.1 nM for a close analog), this compound can serve as a key intermediate or scaffold for designing novel reversible LSD1 inhibitors for oncology applications [2]. The 4-fluoro-3-methyl substitution pattern offers a distinct starting point for SAR exploration.

Synthesis of CNS-Targeting Compounds Requiring Balanced Physicochemical Properties

With a moderate LogP (2.01) and low TPSA (28.68 Ų), the compound is well-suited for CNS drug discovery, where optimal lipophilicity and polar surface area are critical for blood-brain barrier penetration . Its fluorine atom further enhances metabolic stability, reducing potential clearance issues.

Academic Research on Fluorinated Heterocycles and Regioselective Functionalization

The compound's 98% purity and well-defined reactivity profile (electron-withdrawing fluorine at 4-position, methyl at 3-position) make it an ideal substrate for studying regioselective cross-coupling reactions and late-stage fluorination methodologies .

Quote Request

Request a Quote for 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.